2-(4-chlorophenyl)-N-cyclohexyl-N-ethylacetamide
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Overview
Description
2-(4-chlorophenyl)-N-cyclohexyl-N-ethylacetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group attached to an acetamide moiety, with additional cyclohexyl and ethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-cyclohexyl-N-ethylacetamide typically involves the reaction of 4-chloroaniline with ethyl chloroacetate to form an intermediate, which is then reacted with cyclohexylamine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the process may be catalyzed by acids or bases to facilitate the formation of the amide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-cyclohexyl-N-ethylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of N-cyclohexyl-N-ethylamine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-cyclohexyl-N-ethylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-cyclohexylacetamide
- 2-(4-chlorophenyl)-N-ethylacetamide
- 2-(4-bromophenyl)-N-cyclohexyl-N-ethylacetamide
Uniqueness
2-(4-chlorophenyl)-N-cyclohexyl-N-ethylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the 4-chlorophenyl group, along with the cyclohexyl and ethyl substituents, contributes to its distinct reactivity and potential applications. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for further research and development.
Properties
Molecular Formula |
C16H22ClNO |
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Molecular Weight |
279.80 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-cyclohexyl-N-ethylacetamide |
InChI |
InChI=1S/C16H22ClNO/c1-2-18(15-6-4-3-5-7-15)16(19)12-13-8-10-14(17)11-9-13/h8-11,15H,2-7,12H2,1H3 |
InChI Key |
PNFYCRLDCSSCPE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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